2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide
Description
Chemical Structure and Properties 2-(Cyclohexylthio)-N-(4-fluorophenyl)acetamide (CAS: 435294-90-9) is a sulfur-containing acetamide derivative with the molecular formula C₂₀H₂₂FNOS and a molecular weight of 343.465 g/mol . Its structure features a cyclohexylthio (-S-cyclohexyl) substituent at the α-position of the acetamide backbone and a para-fluorophenyl group attached to the nitrogen atom.
Properties
IUPAC Name |
2-cyclohexylsulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNOS/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVXZVFDHRDDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with cyclohexylthiol in the presence of an acylating agent. A common synthetic route includes:
Formation of the intermediate: Reacting 4-fluoroaniline with an acyl chloride to form N-(4-fluorophenyl)acetamide.
Thioether formation: The intermediate is then reacted with cyclohexylthiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylthio group may enhance binding affinity through hydrophobic interactions, while the fluorophenyl group can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Table 1: Key Structural and Physical Properties
Physicochemical and Crystallographic Insights
- Chloro Analog : Exhibits intermolecular N–H⋯O hydrogen bonding, forming infinite chains along the crystallographic c-axis . This contrasts with the bulkier cyclohexylthio group in the target compound, which likely disrupts such packing.
- Polymerizable Monomers: (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide () contains an acryloyloxy group, enabling polymerization—a feature absent in the target compound.
Key Differences and Trends
| Parameter | Target Compound | Chloro Analog | Azido Analog | Benzothiazole Derivative |
|---|---|---|---|---|
| Substituent Reactivity | Thioether (stable) | Chloro (nucleophilic) | Azido (click-reactive) | Benzothiazole (bioactive) |
| Molecular Weight | High (343.465) | Low (187.6) | Moderate (194.16) | Moderate (298.33) |
| Synthetic Utility | Intermediate for lipophilic analogs | Organic synthesis intermediate | Triazole formation | Antimicrobial agents |
Biological Activity
2-(Cyclohexylthio)-N-(4-fluorophenyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclohexylthio group and a fluorophenyl moiety, which may influence its interaction with biological targets. The presence of the fluorine atom is particularly noteworthy as it often enhances the lipophilicity and bioactivity of organic compounds.
Antinociceptive Properties
Recent studies have highlighted the antinociceptive effects of compounds similar to this compound. For instance, related acetamides have shown significant activity in models of neuropathic pain. In these studies, compounds were evaluated for their ability to inhibit pain responses induced by capsaicin, with some derivatives demonstrating enhanced efficacy compared to their parent compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can significantly impact the biological activity of acetamides. For example, the introduction of a fluoro group has been associated with increased potency against specific biological targets, suggesting that similar modifications could enhance the activity of this compound .
| Compound | Modifications | Activity Level |
|---|---|---|
| Parent Compound | None | Baseline |
| Fluorinated Analog | Fluoro on phenyl | Increased potency |
| Cyclohexylthio Variant | Cyclohexylthio group | Variable activity |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. Preliminary findings suggest that such compounds may act as antagonists at certain pain pathways, modulating nociceptive signaling through receptor binding and inhibition .
Case Studies
- Antinociceptive Efficacy : A study examining various acetamides indicated that those with structural similarities to this compound exhibited significant antinociceptive effects in animal models. The study specifically noted that modifications in the side chains could lead to variations in efficacy, emphasizing the importance of SAR in drug design .
- Comparative Analysis : In a comparative analysis involving multiple acetamide derivatives, it was found that while some analogs displayed enhanced potency due to structural modifications, others like the cyclohexylthio variant showed diminished activity. This highlights the delicate balance between structural features and biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
